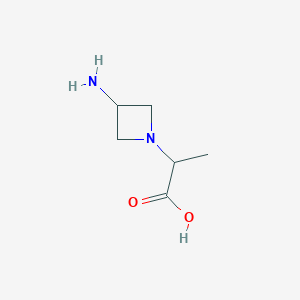
2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride: is a heterocyclic compound that contains a triazole ring. Triazoles are known for their wide range of biological activities, including antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and antioxidant properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride typically involves the reaction of 3-amino-1,2,4-triazole with various electrophiles. One common method is the reaction of 3-amino-1,2,4-triazole with chloroacetic acid in the presence of a base, followed by acidification to obtain the hydrochloride salt . The reaction conditions often include heating and the use of solvents such as water or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions may produce various substituted triazoles .
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the development of new materials with specific properties .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It has shown promise in inhibiting enzymes such as alpha-amylase and alpha-glucosidase .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its use as an anticancer, antiviral, and antibacterial agent .
Industry: In industry, this compound is used in the synthesis of agrochemicals and pharmaceuticals. It is also used as an intermediate in the production of various chemical products .
Mécanisme D'action
The mechanism of action of 2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The triazole ring can form hydrogen bonds and other interactions with the enzyme’s active site, leading to inhibition .
Comparaison Avec Des Composés Similaires
3-amino-1,2,4-triazole: A precursor in the synthesis of 2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride.
4-amino-1,2,4-triazole: Another triazole derivative with similar biological activities.
1,2,4-triazole-3-thiol: Known for its antimicrobial and anticancer properties.
Uniqueness: this compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C4H7ClN4O2 |
|---|---|
Poids moléculaire |
178.58 g/mol |
Nom IUPAC |
2-(3-amino-1,2,4-triazol-4-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C4H6N4O2.ClH/c5-4-7-6-2-8(4)1-3(9)10;/h2H,1H2,(H2,5,7)(H,9,10);1H |
Clé InChI |
CPXKGKNWZJGSRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=NN=C(N1CC(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonylchloride](/img/structure/B13521253.png)










![1-[(Tert-butoxy)carbonyl]-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B13521350.png)

![7-phenylmethoxycarbonyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13521357.png)
